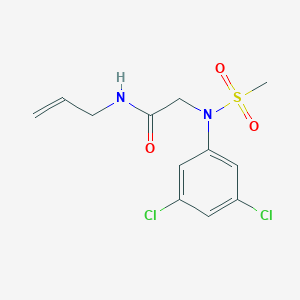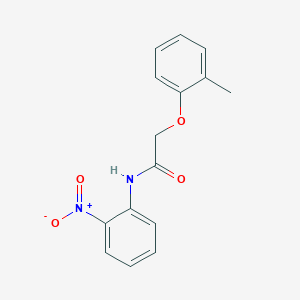![molecular formula C12H17NO2S B4922550 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B4922550.png)
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine, also known as DMMT, is a synthetic compound that has gained significant attention in the field of chemical research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, but it is believed to act as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), which is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine is also relatively expensive and may not be readily available in some labs.
Orientations Futures
There are several future directions for the use of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine in various fields. In medicinal chemistry, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine could be further studied for its potential as an anti-inflammatory and anti-cancer agent. In materials science, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine could be used as a building block for the synthesis of new polymers and materials with unique properties. In organic synthesis, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine could be further explored as a reagent for the synthesis of various organic compounds.
Conclusion:
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine is a synthetic compound that has gained significant attention in the field of chemical research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine have been discussed in this paper. Further research is needed to fully understand the potential of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine in various fields.
Méthodes De Synthèse
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine can be synthesized through a multi-step process involving the reaction of 2,6-dimethylmorpholine with 5-methyl-3-thiophenecarboxylic acid chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been used as a reagent for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-5-13(6-9(2)15-8)12(14)11-4-10(3)16-7-11/h4,7-9H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJNWZVOWFRQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CSC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![2-[{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4922482.png)


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B4922523.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)

![4-[1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]pyridine](/img/structure/B4922539.png)

![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)


